2-[butyryl(methyl)amino]benzoic acid
Description
2-[Butyryl(methyl)amino]benzoic acid is a benzoic acid derivative characterized by a butyryl (4-carbon acyl chain) and methyl group attached to the amino moiety at the 2-position of the aromatic ring. These compounds are often explored for their physicochemical properties and biological activities, particularly in pharmaceutical and biochemical contexts.
Properties
IUPAC Name |
2-[butanoyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12(15)16/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIYRHROWCHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as aminomethylbenzoic acid have been suggested to have antifibrinolytic properties, indicating potential targets could be proteins involved in the fibrinolysis pathway.
Mode of Action
If it shares similar properties with aminomethylbenzoic acid, it may act as an antifibrinolytic agent, potentially inhibiting the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : Longer acyl chains (e.g., butyryl vs. acetyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) may stabilize the molecule or alter binding affinity in biological systems.
- Bioactivity : Compounds with branched or hydroxylated acyl chains (e.g., Av9) exhibit stronger cytotoxic effects, likely due to improved target interactions .
Structural Insights from Crystallography and Spectroscopy
Crystallographic Data :
- Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid () exhibit planar aromatic cores with substituent-dependent torsion angles, influencing packing efficiency and melting points .
- Methyl ester derivatives (e.g., Av7 in ) often show improved crystallinity compared to free acids, aiding in purification .
Spectroscopic Trends :
Research Findings and Trends
Substituent Chain Length : Longer acyl chains (butyryl > propionyl > acetyl) correlate with increased cytotoxicity but reduced solubility .
Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., thienyl, fluorobenzoyl) enhance electronic interactions in target binding, while aliphatic chains improve lipid bilayer penetration .
Ester vs. Acid Forms : Methyl esters (e.g., Av7) generally exhibit higher bioavailability than free acids, though hydrolysis in vivo may limit their utility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[butyryl(methyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions. For example, intermediate preparation may include reacting 4-substituted benzoic acid derivatives with thionyl chloride to form acid chlorides, followed by coupling with methylbutyrylamine groups . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and temperature. Reaction progress is monitored via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Aromatic protons (6.5–8.5 ppm) and carbonyl carbons (~170 ppm) are critical markers .
- IR Spectroscopy : Confirms carboxylic acid (2500–3300 cm broad O-H stretch) and amide (1650–1750 cm C=O stretch) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric or fluorometric methods. IC values are calculated from dose-response curves .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or apoptosis induction (flow cytometry) in cancer cell lines. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are essential .
Advanced Research Questions
Q. What strategies resolve contradictions in observed biological activity across studies?
- Methodology :
- Dose-Response Reproducibility : Validate results across multiple cell lines or animal models to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Theoretical Alignment : Cross-reference experimental data with computational predictions (e.g., molecular docking) to identify outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with protein targets (e.g., COX-2). Validate with co-crystallized ligands .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodology :
- Factorial Design : Optimize parameters (temperature, catalyst loading) using a 2 design to identify critical factors .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to improve sustainability during scale-up .
Q. How can researchers address low yields in amide bond formation during synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
